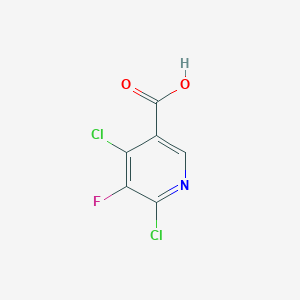

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

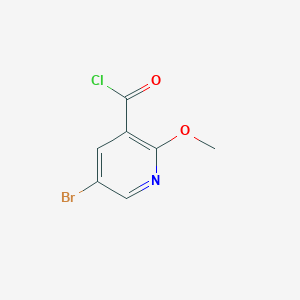

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid is a halogenated heterocyclic compound . It is a useful reagent for the modulation of protein-protein interactions to learn about the mechanisms in amyloid assembly .

Synthesis Analysis

The synthesis of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid involves several methodologies. One method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine . Another method involves the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH .Molecular Structure Analysis

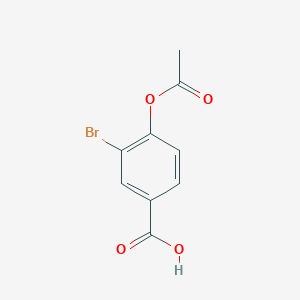

The molecular formula of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid is C6H2Cl2FNO2 . The molecular weight is 209.99 g/mol . The IUPAC name is 4,6-dichloro-5-fluoronicotinic acid .Physical And Chemical Properties Analysis

The density of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid has been reported to be 1.6207g/cm^3 at 25°C . Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count are also available .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Building Blocks

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid: is a valuable precursor in the synthesis of fluorinated building blocks. These building blocks are crucial for creating compounds with enhanced chemical stability, biological activity, and metabolic resistance. The fluorine atom’s small size and high electronegativity make it an ideal substituent in pharmaceuticals and agrochemicals .

Development of Antilipolytic Agents

This compound has been utilized in the development of antilipolytic agents. Antilipolytics are substances that prevent the breakdown of fats and are studied for their potential to treat conditions like hyperlipidemia and obesity. The compound’s structure allows for the creation of polar pyridine derivatives used in these therapeutic areas .

Creation of Self-Assembled Monolayers (SAMs)

Researchers have used 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid in the preparation of self-assembled monolayers (SAMs). SAMs are thin layers of molecules formed on surfaces that have a wide range of applications, including in the development of biosensors and in nanotechnology .

Synthesis of Enoxacin Derivatives

The compound serves as a molecular scaffold for the synthesis of various fluoroquinolone antibiotics, such as Enoxacin. By facilitating the synthesis of these derivatives, researchers can explore modifications that reduce side effects and expand medical applications .

Research in Respiratory System Toxicity

Given its classification for specific target organ toxicity, this compound is also used in research related to respiratory system toxicity. Studies involving this compound can help understand the mechanisms of respiratory irritation and develop safety protocols for handling such chemicals .

Chemical Synthesis and Material Science

In the field of chemical synthesis and material science, 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid is a significant reagent. Its reactive sites make it suitable for creating complex molecules and materials with specific desired properties, which can be applied in various industries .

Safety and Hazards

Mecanismo De Acción

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds , suggesting that they may interact with a variety of biological targets.

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing fluorine substituent . This property might influence the interaction of the compound with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of biologically active compounds , suggesting that they may influence various biochemical pathways.

Result of Action

As a fluoropyridine, it may have various biological effects due to its potential interaction with different biological targets .

Action Environment

It’s worth noting that the properties of fluoropyridines can be influenced by the conditions of the environment in which they are used .

Propiedades

IUPAC Name |

4,6-dichloro-5-fluoropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-2(6(11)12)1-10-5(8)4(3)9/h1H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTWCEYZEQBILY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)F)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617962 |

Source

|

| Record name | 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |

CAS RN |

154012-18-7 |

Source

|

| Record name | 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)